molecular formula C19H13ClF2N4OS B2969276 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide CAS No. 894046-42-5

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2969276
CAS No.: 894046-42-5
M. Wt: 418.85
InChI Key: UXPSYMGFXNQCRH-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 4-chlorophenyl group and a 2,6-difluorobenzamide moiety. Its synthesis involves multi-step reactions starting from Friedel-Crafts-derived hydrazides and proceeding through cyclization and S-alkylation steps . The 2,6-difluorobenzamide group is a common pharmacophore in agrochemicals, suggesting possible pesticidal or bioactive applications .

Key structural attributes include:

  • Thiazolo-triazole fused ring: Enhances electronic delocalization and stability.
  • 4-chlorophenyl substituent: Introduces lipophilicity, influencing membrane permeability.
  • 2,6-difluorobenzamide: A polar group that may participate in hydrogen bonding.

Spectral characterization (IR, NMR) confirms the absence of tautomeric thiol forms, with the compound existing predominantly as the thione tautomer .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N4OS/c20-12-6-4-11(5-7-12)17-24-19-26(25-17)13(10-28-19)8-9-23-18(27)16-14(21)2-1-3-15(16)22/h1-7,10H,8-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPSYMGFXNQCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and a difluorobenzamide functional group. The molecular formula is C22H21ClN4O4SC_{22}H_{21}ClN_4O_4S, with a molecular weight of approximately 472.94 g/mol. The inclusion of a 4-chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole : This involves cyclization reactions using appropriate precursors.
  • Introduction of Ethyl and Difluorobenzamide Groups : These groups are added through substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess potent anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties. Recent reviews highlight their effectiveness against resistant fungal strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
  • Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
Barbuceanu et al. (2020)Thiazolo[3,2-b][1,2,4]triazole derivativesAntibacterialNoted significant activity against S. aureus with MIC values as low as 0.125 μg/mL .
PMC Review (2020)1,2,4-TriazolesAntifungalHighlighted broad-spectrum antifungal activity with SAR insights .
PMC Review (2021)Triazole derivativesAnticancerDemonstrated efficacy against multiple cancer cell lines with IC50 values in nanomolar range .

Scientific Research Applications

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that is of interest in medicinal chemistry because of its structural characteristics and potential biological activities. It is considered a useful research compound and is suitable for many research applications. Its molecular formula is C19H13ClF2N4OS and its molecular weight is 418.85. The purity is usually 95%.

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities.

  • Anticancer Activity : Derivatives of thiazolo[3,2-b][1,2,4]triazole possess anticancer properties and have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties and effectiveness against resistant fungal strains.

Structure-Activity Relationship (SAR)

SAR studies indicate that the biological activity of this compound is significantly influenced by:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
  • Heterocyclic Framework: The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.

Disclaimer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 1,2,4-Triazole Derivatives

Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the 1,2,4-triazole-thione core but lack the fused thiazolo ring system .

Feature Target Compound Compounds [7–9]
Core Structure Thiazolo[3,2-b][1,2,4]triazole 1,2,4-Triazole-3(4H)-thione
Substituent at Position 4 2,6-Difluorobenzamide via ethyl linker 2,4-Difluorophenyl
Tautomerism Thione form only (no S-H IR absorption) Thione-thiol equilibrium (resolved via IR)
Synthesis Route S-alkylation with α-halogenated ketones Cyclization of hydrazinecarbothioamides

Key Insight: The fused thiazolo-triazole system in the target compound likely increases metabolic stability compared to non-fused triazoles, which may undergo tautomerism-related degradation.

Benzamide-Based Agrochemicals

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) share the 2,6-difluorobenzamide group but incorporate urea linkages instead of heterocyclic cores .

Feature Target Compound Diflubenzuron
Core Structure Thiazolo-triazole Urea-linked benzamide
Bioactivity Undocumented (structural inference) Chitin synthesis inhibition (insecticide)
Substituents 4-Chlorophenyl, ethyl linker 4-Chlorophenylamino group

Key Insight : The urea moiety in diflubenzuron is critical for chitin synthesis inhibition, while the thiazolo-triazole system in the target compound may target different pathways, such as kinase or protease inhibition.

Chromenyl Benzamide Analogues

Compounds like N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2) feature chromenone cores linked to benzamides, differing significantly in backbone but retaining aromatic amide motifs .

Feature Target Compound Chromenyl Analogues
Core Structure Thiazolo-triazole Chromenone
Benzamide Position Direct attachment via ethyl linker Attached to chromenone at position 6
Potential Applications Undocumented Anti-inflammatory, anticancer (inference)

Key Insight : Chromenyl analogues often exhibit planar aromatic systems for DNA intercalation, whereas the target compound’s fused heterocycle may favor protein binding via π-stacking or hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide, and how do they influence its reactivity?

  • Structural Features : The compound contains a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group, linked via an ethyl chain to a 2,6-difluorobenzamide moiety. The electron-withdrawing chlorine and fluorine substituents enhance electrophilic reactivity, while the triazole-thiazole system enables π-π stacking interactions.
  • Reactivity Implications : The amide group facilitates hydrogen bonding, critical for biological target interactions, while the chloro and fluoro groups influence metabolic stability and lipophilicity .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Stepwise Synthesis :

Core Formation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst (4 hours, 80°C) .

Amide Coupling : Introduce the 2,6-difluorobenzamide group via nucleophilic acyl substitution using benzoyl chloride derivatives in pyridine or DMF .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the triazole-thiazole fusion and substituent positions.
  • X-ray Crystallography : Resolves crystal packing stabilized by N–H···N hydrogen bonds (e.g., centrosymmetric dimers) and C–H···F/O interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C19H12ClF2N5OS\text{C}_{19}\text{H}_{12}\text{ClF}_2\text{N}_5\text{OS}: 463.03 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Adjustments :

  • Dose-Response Curves : Test multiple concentrations to account for non-linear effects (e.g., hormesis).
  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Control Standardization : Include positive/negative controls (e.g., fluazuron for benzamide activity ) to normalize inter-assay variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Structural Modifications :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining the trifluoromethyl group’s metabolic stability .
  • Prodrug Design : Mask the amide as an ester to enhance oral bioavailability .
    • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?

  • Systematic Variations :

  • Scaffold Modifications : Synthesize analogs with alternate heterocycles (e.g., replacing thiazole with oxazole) .
  • Substituent Scanning : Replace 4-chlorophenyl with electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like PFOR enzyme .

Methodological Notes

  • Contradiction Analysis : Cross-reference crystallographic data () with computational models to validate hydrogen-bonding patterns.
  • Experimental Design : Align hypothesis testing with frameworks like enzyme inhibition kinetics (Michaelis-Menten) or receptor-ligand binding theory .

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